molecular formula C23H23FN4O6 B2662663 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate CAS No. 1396870-56-6

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate

Cat. No.: B2662663
CAS No.: 1396870-56-6
M. Wt: 470.457
InChI Key: JXRLULUHQYJWAI-UHFFFAOYSA-N
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Description

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The azetidine ring is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the benzyl and fluorobenzyl groups to the azetidine-oxadiazole core, followed by the formation of the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application, but generally, the compound’s unique structure allows it to modulate biological processes in a targeted manner.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-chlorobenzyl)acetamide oxalate
  • 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methylbenzyl)acetamide oxalate

Uniqueness

What sets 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate apart from similar compounds is the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s interaction with molecular targets, potentially enhancing its efficacy and selectivity in various applications.

Properties

IUPAC Name

2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2.C2H2O4/c22-18-8-6-16(7-9-18)11-23-20(27)14-26-12-17(13-26)21-24-19(25-28-21)10-15-4-2-1-3-5-15;3-1(4)2(5)6/h1-9,17H,10-14H2,(H,23,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRLULUHQYJWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NCC2=CC=C(C=C2)F)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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